molecular formula C14H14ClNO2 B1359537 (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one CAS No. 1142199-28-7

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one

Cat. No. B1359537
M. Wt: 263.72 g/mol
InChI Key: ZSPRQLGHBLEWMC-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one, also known as CIPBI, is a novel heterocyclic compound with potential applications in the fields of medicine, biochemistry, and pharmacology. It is a synthetic molecule with a five-membered ring structure composed of a carbon atom, two oxygen atoms, and two nitrogen atoms. CIPBI is a highly versatile compound, and its synthesis and applications have been extensively studied.

Scientific Research Applications

Green Synthesis of Isoxazole Derivatives

Isoxazole derivatives, such as 4-arylmethylideneisoxazol-5(4H)-ones, have versatile applications in agriculture, filter dyes, photonic devices, and pharmaceutical industries. They are also valuable as synthetic precursors for other organic compounds. Research focuses on green methods for their synthesis, such as using salicylic acid as a catalyst in water, avoiding toxic solvents and harsh conditions (Mosallanezhad & Kiyani, 2019).

Crystallographic and Theoretical Studies

A study on arylidene-isoxazolone compounds, including derivatives of isoxazol-5(4H)-one, involved crystallographic and theoretical investigations. These compounds exhibit different configurations at the exocyclic C=C bond in solid state. The research helps in understanding the molecular geometry and the effects of substituents on properties like proton affinity of the nitrogen atom (Brancatelli et al., 2011).

Biological Properties and Eco-friendly Synthesis

Isoxazole-5(4H)-ones and their derivatives are known for significant biological properties like antibacterial, anti-inflammatory, and anticancer activities. Developing ecofriendly methods for their synthesis is vital. For instance, using sulfanilic acid as a catalyst in water provides a green, clean, and efficient approach to synthesize these compounds (Mosallanezhad & Kiyani, 2018).

Photochemical Synthesis and Larvicidal Activity

Investigations on isoxazole-5(4H)-ones include photochemical synthesis methods, which offer advantages like reduced reaction times compared to traditional methods. Some derivatives have shown promising larvicidal activity against certain mosquito species, indicating potential applications in pest control (Sampaio et al., 2023).

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPRQLGHBLEWMC-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one

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